

An In-depth Technical Guide to Benzyl Azetidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl azetidin-3-ylcarbamate hydrochloride*

Cat. No.: *B598356*

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Abstract

Benzyl azetidin-3-ylcarbamate hydrochloride is a heterocyclic organic compound featuring an azetidine ring, a carbamate functional group, and a benzyl protecting group. The azetidine motif is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a proline bioisostere, potentially enhancing pharmacological properties.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of **Benzyl azetidin-3-ylcarbamate hydrochloride**, including its physicochemical characteristics, a proposed synthesis protocol, and its potential applications in drug discovery, particularly in the context of enzyme inhibition and as a building block for more complex bioactive molecules.

Core Properties

This section details the fundamental chemical and physical properties of **Benzyl azetidin-3-ylcarbamate hydrochloride**. The quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of **Benzyl Azetidin-3-ylcarbamate Hydrochloride**

Property	Value	Source(s)
IUPAC Name	benzyl N-(azetidin-3-yl)carbamate;hydrochloride	
CAS Number	1203099-07-3	[5][6][7]
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O ₂	[6][7]
Molecular Weight	242.7 g/mol	[7]
Appearance	White to off-white solid (Predicted)	
Melting Point	Not available in searched literature.	
Solubility	Soluble in polar organic solvents (e.g., Methanol, DMSO). Predicted to be soluble in water.	
pKa	Not available in searched literature.	
LogP	Not available in searched literature.	
Purity	Typically available at ≥95% purity from commercial suppliers.	[5]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Benzyl azetidin-3-ylcarbamate hydrochloride** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the protection of amino groups and the synthesis of similar azetidine derivatives. The proposed synthesis involves the N-protection of 3-aminoazetidine with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hydrochloride salt.

Proposed Experimental Protocol: Synthesis

Materials:

- 3-Aminoazetidine dihydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3)
- Dichloromethane (DCM)
- Water (H_2O)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Free Base Generation:** Dissolve 3-aminoazetidine dihydrochloride in an aqueous solution of sodium carbonate to neutralize the hydrochloride salts and generate the free amine.
- **Cbz-Protection:** To the aqueous solution of 3-aminoazetidine, add dichloromethane. Cool the biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl azetidin-3-ylcarbamate.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

- **Salt Formation:** Dissolve the purified Benzyl azetidin-3-ylcarbamate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain **Benzyl azetidin-3-ylcarbamate hydrochloride**.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR should show characteristic peaks for the benzyl group protons (around 7.3 ppm), the methylene protons of the benzyl group (around 5.1 ppm), and the protons of the azetidine ring.
 - ^{13}C NMR should display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the azetidine ring.^[8]
- **Mass Spectrometry (MS):** To confirm the molecular weight of the compound.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbamate.

Potential Applications in Drug Discovery

The azetidine scaffold is a valuable component in modern drug design, offering a unique combination of rigidity and stability.^{[1][2][3][4]} **Benzyl azetidin-3-ylcarbamate hydrochloride** serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

This compound is primarily utilized as a precursor for introducing the 3-aminoazetidine moiety into a target molecule. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine for further functionalization.

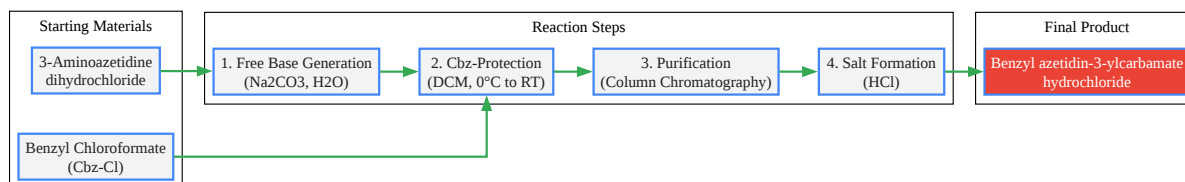
Azetidine Carbamates as Enzyme Inhibitors

Azetidine-based carbamates have been explored as inhibitors of various enzymes. The rigid four-membered ring can orient substituents in a well-defined spatial arrangement, leading to specific interactions with the active site of a target protein.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **Benzyl azetidin-3-ylcarbamate hydrochloride**.

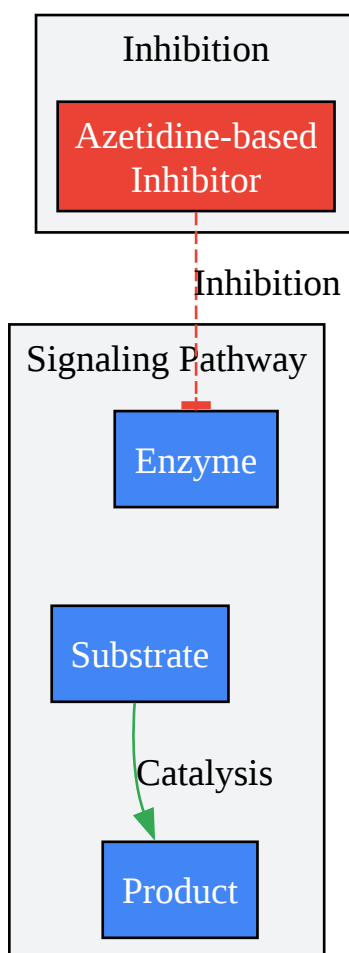


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Caption: Proposed synthesis of **Benzyl azetidin-3-ylcarbamate hydrochloride**.

General Signaling Pathway Inhibition

The diagram below depicts a general mechanism by which an azetidine-based inhibitor, derived from the title compound, could modulate a signaling pathway by targeting a key enzyme.



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Caption: General inhibition of an enzymatic reaction by an azetidine derivative.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl Azetidin-3-ylcarbamate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598356#benzyl-azetidin-3-ylcarbamate-hydrochloride-fundamental-properties]

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